2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
CAS No.:
Cat. No.: VC13667195
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11NO4 |
|---|---|
| Molecular Weight | 257.24 g/mol |
| IUPAC Name | 3-amino-4-(4-carboxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11NO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19) |
| Standard InChI Key | FYEKGZUXGKAJJQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C(=O)O |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid belongs to the biphenyl dicarboxylic acid family, featuring a rigid biphenyl backbone with substituents at strategic positions. The molecule’s IUPAC name is 2-amino-4,4'-biphenyldicarboxylic acid, with the molecular formula C₁₄H₁₁NO₄. The amino group at the 2-position introduces nucleophilic character, while the carboxylic acid groups at the 4,4'-positions provide acidic protons and coordination sites for metal ions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 257.24 g/mol |
| Density | 1.352–1.47 g/cm³ |
| Boiling Point | 526.7±50.0 °C (Predicted) |
| LogP | 2.40 |
| Vapor Pressure | 0.0±1.5 mmHg at 25°C |
| Storage Conditions | Sealed, dry, dark, room temperature |
The compound’s LogP value of 2.40 indicates moderate lipophilicity, balancing solubility in polar and nonpolar solvents. Its low vapor pressure suggests stability under ambient conditions, aligning with storage recommendations to avoid degradation .
Spectroscopic and Analytical Data
The exact mass of 257.068817 g/mol (determined via high-resolution mass spectrometry) confirms molecular purity. Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic peaks for the amino group (N–H stretch ~3300 cm⁻¹) and carboxylic acid O–H stretches (~2500–3000 cm⁻¹). Nuclear magnetic resonance (NMR) studies would show distinct aromatic proton signals in the δ 6.5–8.0 ppm range, with carboxylic acid protons appearing as broad singlets near δ 12 ppm .
Synthesis and Scalable Production
Reduction of Nitro Precursors
The primary synthesis route involves the catalytic hydrogenation of 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 1314484-59-7). This reaction proceeds under hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst, achieving near-quantitative yields .
Reaction Scheme:
Optimal conditions include ethanol or tetrahydrofuran as solvents and temperatures of 50–80°C. Post-reduction purification via recrystallization from aqueous ethanol yields >95% purity .
Alternative Synthetic Approaches
Applications in Coordination Chemistry and Materials Science
Metal-Organic Frameworks (MOFs)
The compound’s rigid biphenyl backbone and dual carboxylic acid groups make it an ideal ligand for constructing MOFs. When coordinated to metal ions such as Zn²⁺ or Cu²⁺, it forms porous structures with high surface areas (>1000 m²/g). These MOFs exhibit potential for gas storage (e.g., CO₂, H₂) and heterogeneous catalysis .
Case Study: A Zn-based MOF synthesized using 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid demonstrated a CO₂ adsorption capacity of 4.2 mmol/g at 298 K, surpassing many commercial adsorbents .
Conjugated Polymers and Electronic Materials
The amino and carboxylic acid groups enable functionalization for electronic applications. Copolymerization with thiophene derivatives yields conjugated polymers with tunable bandgaps (1.8–2.4 eV), suitable for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).
Chemical Reactivity and Derivative Formation
Amino Group Reactivity
The aromatic amino group undergoes electrophilic substitution, facilitating the synthesis of derivatives:
-
Diazotization: Forms diazonium salts for coupling reactions (e.g., azo dyes).
-
Schiff Base Formation: Reacts with aldehydes to generate imine-linked frameworks .
Carboxylic Acid Functionalization
The carboxylic acids participate in esterification and amidation. Reaction with methanol and sulfuric acid produces the dimethyl ester, a precursor for further modifications .
Comparison with Structural Analogues
Table 2: Comparative Analysis of Biphenyldicarboxylic Acid Derivatives
| Compound | Functional Groups | Key Applications |
|---|---|---|
| 2-Amino-4,4'-biphenyldicarboxylic acid | –NH₂, –COOH | MOFs, Catalysis |
| 2-Nitro-4,4'-biphenyldicarboxylic acid | –NO₂, –COOH | Pharmaceutical precursors |
| 4,4'-Biphenyldicarboxylic acid | –COOH | Polymers, Ligands |
The amino derivative’s nucleophilic –NH₂ group distinguishes it from nitro and unsubstituted analogues, enabling unique coordination modes and reactivity.
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